molecular formula C14H9BrF5NS B1376980 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-65-3

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No.: B1376980
CAS No.: 1394319-65-3
M. Wt: 398.19 g/mol
InChI Key: HLGUMKUSCGBBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a specialized chemical compound designed for research and development, particularly in medicinal chemistry and drug discovery. It belongs to the class of fluorinated indoles, which are recognized as highly privileged scaffolds in pharmaceuticals due to their presence in numerous biologically active molecules and natural products . The indole core is a versatile pharmacophore known to interact with diverse biological targets, demonstrating potential in areas such as oncology, antiviral therapy, and the management of neurodegenerative diseases . This specific analogue incorporates two key structural features: a 3-bromophenyl group at the 2-position and a pentafluorosulfanyl (SF5) group at the 5-position of the indole ring. The SF5 group is a increasingly valuable bioisostere for common substituents like tert-butyl or trifluoromethyl groups, offering enhanced metabolic stability, lipophilicity, and steric bulk . This makes it a valuable tool for optimizing the physicochemical properties of lead compounds. While the precise biological data for this exact molecule may be under investigation, its close structural relatives, such as 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole, are cited in research contexts . Furthermore, phenyl indole derivatives have been explicitly identified in patent literature as allosteric inhibitors of p97 ATPase, a target of significant interest for the treatment of cancers and neurodegenerative disorders . Researchers can leverage this compound as a key synthetic intermediate or as a core scaffold for designing and synthesizing novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. Intended Use & Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety and efficacy of this compound for such uses have not been established.

Properties

IUPAC Name

[2-(3-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-3-1-2-9(6-11)14-8-10-7-12(4-5-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGUMKUSCGBBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167730
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394319-65-3
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394319-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfur, [2-(3-bromophenyl)-1H-indol-5-yl]pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Physicochemical Impact of the Pentafluorosulfanyl Group on the Indole Scaffold: A Technical Guide to Lipophilicity and pKa

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Physicochemical Landscape of 2-SF5-Indoles for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the lipophilicity and acidity (pKa) of 2-pentafluorosulfanyl-indoles (2-SF5-indoles). As the quest for novel molecular scaffolds with enhanced pharmacological properties continues, understanding the nuanced effects of unique substituents like the pentafluorosulfanyl (SF5) group is paramount. This document offers a detailed exploration of the synthesis, measurement, and implications of these key physicochemical parameters, grounded in recent scientific findings.

Introduction: The SF5 Group as a "Super-Trifluoromethyl" Bioisostere

In the realm of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to modulate the metabolic stability, bioavailability, and pKa of drug candidates.[1] Among the emerging fluorinated substituents, the pentafluorosulfanyl (SF5) group has garnered significant interest.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety possesses a unique combination of properties that set it apart.[3][4]

The SF5 group is characterized by:

  • High Electronegativity: With a Hammett constant (σp = 0.68) greater than that of the trifluoromethyl (CF3) group (σp = 0.53), the SF5 group exerts a powerful electron-withdrawing effect, which can significantly influence the electronic properties of a molecule.[1]

  • Enhanced Lipophilicity: The Hansch parameter (π = 1.23) for the SF5 group is notably higher than that of the CF3 (0.88) and OCF3 (1.04) groups, suggesting its potential to increase cell membrane permeability.[1]

  • Steric Bulk and Unique Geometry: The octahedral geometry and a volume of 55.4 ų, intermediate between a CF3 (34.6 ų) and a t-Bu (76.9 ų) group, allow for more selective interactions with biological targets.[1]

  • Thermal and Chemical Stability: The robust S-F bonds contribute to high resistance to thermal decomposition and chemical reactions, which is advantageous for developing stable therapeutic compounds.[5]

These distinct characteristics make the SF5 group an attractive bioisostere for other bulky and lipophilic groups in drug design.[5] This guide focuses on the impact of introducing the SF5 group at the C2-position of the indole ring, a privileged scaffold in medicinal chemistry.

Synthesis of 2-SF5-Indoles: A Brief Overview

The synthesis of 2-SF5-indoles has been a significant challenge, limiting their widespread investigation. However, recent advancements have enabled more efficient access to these compounds. A notable strategy involves a multi-step sequence starting from 2-ethynylaniline derivatives.[1][6] This process includes the radical addition of SF5Cl to the alkyne, followed by dehydrochlorination, a 5-endo-dig cyclization, and a final deprotection step.[1] This method has been shown to be reproducible on a gram scale, opening the door for broader exploration of 2-SF5-indoles in various research and development settings.[6][7]

Lipophilicity (logP) of 2-SF5-Indoles: A Quantitative Analysis

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is quantitatively expressed as the partition coefficient (logP).[8][9][10] The logP value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10] For ionizable compounds, the distribution coefficient (logD) is often used, as it is pH-dependent.[8][9]

The introduction of the SF5 group at the 2-position of the indole ring has a profound impact on its lipophilicity. Experimental studies have demonstrated a significant increase in logP for 2-SF5-indole compared to its hydrogen, fluorine, and trifluoromethyl analogues.[1][6]

CompoundRAverage logP
IndoleH2.14
2-FluoroindoleF1.29
2-TrifluoromethylindoleCF33.5 ± 0.2
2-Pentafluorosulfanylindole SF5 3.8 ± 0.2
N-Methyl-2-pentafluorosulfanylindoleSF5 (N-Me)4.3 ± 0.3

Data sourced from ACS Organic & Inorganic Au, 2021.[1][6]

Interestingly, while the replacement of a hydrogen with a fluorine atom at the C2-position decreases the lipophilicity of the indole, the incorporation of a CF3 group dramatically increases it.[1][6] This is attributed to the increased hydrogen bond donating ability of 2-fluoroindole, which favors hydrophilicity, being overcompensated by the hydrophobic surface area of the CF3 group.[1][6] The 2-SF5-indole exhibits an even greater logP, approximately 0.3 units higher than its 2-CF3 counterpart, highlighting the significant lipophilic contribution of the pentafluorosulfanyl group.[1][6] N-methylation of the 2-SF5-indole further enhances its lipophilicity.[1][6]

Experimental Determination of Lipophilicity

The experimental determination of logP is crucial for validating computational predictions and providing accurate data for structure-activity relationship (SAR) studies. A common and reliable method is the shake-flask method, which involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer), allowing it to partition, and then measuring the concentration of the compound in each phase.[11] High-performance liquid chromatography (HPLC) based methods are also widely used for a more high-throughput determination of logP and logD.[12][13]

Below is a generalized workflow for the experimental determination of logP.

G cluster_prep Sample Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep Prepare solutions of the test compound in n-octanol and aqueous buffer (pH 7.4). mix Mix the n-octanol and aqueous solutions in a vial. prep->mix shake Shake the mixture to facilitate partitioning. mix->shake equilibrate Allow the phases to separate and reach equilibrium. shake->equilibrate separate Separate the n-octanol and aqueous phases. equilibrate->separate measure Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). separate->measure calculate Calculate logP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase. measure->calculate

Caption: Generalized workflow for the experimental determination of logP.

Acidity (pKa) of 2-SF5-Indoles: Unveiling the Electron-Withdrawing Power

The pKa, or acid dissociation constant, is a measure of the acidity of a compound and is critical for predicting its ionization state at a given pH.[8][11] This, in turn, influences a drug's solubility, permeability, and interaction with biological targets.[11] The pKa of the indole N-H proton is a key parameter reflecting the electron density of the indole ring.

The strongly electron-withdrawing nature of the SF5 group significantly increases the acidity of the indole N-H proton, resulting in a lower pKa value. This indicates that 2-SF5-indole is a much stronger acid than indole and its 2-fluoro and 2-trifluoromethyl analogues.[14]

CompoundRpKa in DMSO
IndoleH29.52
2-FluoroindoleF27.20
2-TrifluoromethylindoleCF326.76
2-Pentafluorosulfanylindole SF5 24.44

Data sourced from ResearchGate, referencing the work of Bizet et al.[14]

The pKa of 2-SF5-indole is 2.32 units lower than that of 2-CF3-indole, demonstrating the superior electron-withdrawing capability of the SF5 group.[14] This heightened acidity is comparable to that of 2-nitroindole (pKa = 23.64), a compound with a well-known potent electron-withdrawing group.[14]

Experimental Determination of pKa

The pKa of a compound can be determined through various experimental techniques, with potentiometric titration being a common and accurate method.[11] This involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. UV-metric and pH-metric titrations are also powerful techniques for pKa determination.[11]

The following diagram illustrates a simplified workflow for pKa determination using potentiometric titration.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve the test compound in a suitable solvent (e.g., DMSO/water). titrate Titrate the solution with a standardized solution of a strong base (e.g., tetrabutylammonium hydroxide). dissolve->titrate monitor Monitor the pH of the solution continuously using a calibrated pH meter. titrate->monitor plot Plot the pH versus the volume of titrant added to generate a titration curve. monitor->plot determine Determine the pKa from the titration curve, typically at the half-equivalence point. plot->determine

Caption: Simplified workflow for pKa determination via potentiometric titration.

Conclusion and Future Perspectives

The introduction of a pentafluorosulfanyl group at the 2-position of the indole scaffold imparts significant and predictable changes to its physicochemical properties. The 2-SF5-indole exhibits markedly increased lipophilicity and acidity compared to its non-fluorinated and other halogenated counterparts. These findings underscore the potential of the SF5 group as a valuable tool for fine-tuning the properties of drug candidates.

For drug development professionals, the data presented herein provides a solid foundation for the rational design of novel indole-based therapeutics. The enhanced lipophilicity of 2-SF5-indoles may lead to improved membrane permeability, while the altered pKa can be leveraged to modulate solubility and target engagement. Further investigations into the metabolic stability and in vivo behavior of 2-SF5-indole derivatives are warranted to fully elucidate their therapeutic potential. The continued development of synthetic methodologies will undoubtedly facilitate the broader application of this unique and powerful functional group in medicinal chemistry.[15]

References

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Publications. [Link]

  • Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2‑SF5‑(Aza)Indoles, a New Family of SF5 Heterocycles. figshare. [Link]

  • Kim, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]

  • Li, R., et al. (2006). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]

  • FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. [Link]

  • Cardozo, F. P., et al. (2022). Synthesis of N-(2-SF5-ethyl)amines and impact of the SF5 substituent on their basicity and lipophilicity. ResearchGate. [Link]

  • Li, R., et al. (2006). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole. PubChem. [Link]

  • Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Lipophilicity and pKa Assays. [Link]

Sources

Methodological & Application

Application of pentafluorosulfanyl indoles in crop protection research

Application Note: Strategic Integration of Pentafluorosulfanyl ( ) Indoles in Next-Generation Crop Protection

Executive Summary: The "Super-Trifluoromethyl" Advantage

In the high-stakes arena of agrochemical discovery, the indole scaffold remains a privileged structure, serving as the core for numerous auxinic herbicides and fungal respiration inhibitors. However, standard substitutions (e.g., -Cl, -


This guide details the application of the pentafluorosulfanyl (


) group

high electronegativityextreme lipophilicitysteric bulk

12
  • Metabolic Blocking: Preventing P450-mediated hydroxylation at the indole periphery.

  • Cuticular Penetration: Enhancing uptake through waxy plant leaves or fungal chitin layers.

  • Binding Affinity: Filling hydrophobic pockets in target enzymes (e.g., SDH, HPPD) more effectively than planar substituents.

Physicochemical Profiling: vs. Incumbents

The

3

Table 1: Comparative Physicochemical Metrics

PropertyHydrogen (-H)Trifluoromethyl (-

)
Pentafluorosulfanyl (-

)
Impact on Agrochemical Performance
Geometry SphericalTetrahedralOctahedral

creates a rigid "ball" that blocks metabolic attack.
Volume (

)
~534.655.4 Fills large hydrophobic pockets in target enzymes (e.g., SDHI binding sites).
Electronegativity (

)
0.000.540.68 Stronger electron withdrawal lowers indole

, altering phloem mobility.
Lipophilicity (

)
0.000.881.23 Drastically increases partition coefficient (

), aiding rainfastness and cuticular penetration.
Bond Energy (C-X) ~99 kcal/mol~116 kcal/mol~105-110 kcal/mol Chemically inert under environmental conditions; resistant to hydrolysis.

Data Sources: Hansch Parameters; Chem. Rev. 2008, 108, 11, 5014–5031.

Synthetic Protocol: The "Bizet-Blanchard" Route

Direct electrophilic fluorination of indoles to install

radical addition of 

to 2-ethynylanilines


Workflow Visualization

SF5_SynthesisStartPrecursor:2-EthynylanilineStep1Radical Addition(SF5Cl gas, Et3B, -78°C)Start->Step1ActivationInter1Intermediate:SF5-Vinyl ChlorideStep1->Inter1RegioselectiveAdditionStep2Cyclization(Base: LiHMDS or K3PO4)Inter1->Step25-endo-digCyclizationProductTarget:2-SF5-IndoleStep2->ProductYield: 60-85%FuncDownstreamFunctionalization(C3-Halogenation)Product->FuncDiversityGeneration

Figure 1: Telescoped synthesis of 2-

Detailed Experimental Procedure (Telescoped)

Safety Note:

  • Radical Addition:

    • Charge a flame-dried Schlenk flask with 2-ethynyl-N-tosylaniline (1.0 equiv) in anhydrous

      
       (0.1 M).
      
    • Cool to -78°C .[1]

    • Condense

      
       gas  (1.5 equiv) into the reaction mixture.
      
    • Add

      
        (0.1 equiv, 1M in hexane) dropwise as a radical initiator.
      
    • Stir for 1 hour at -78°C. Checkpoint: Monitor by TLC/NMR for disappearance of alkyne.

  • Cyclization:

    • Allow the mixture to warm to room temperature to off-gas excess

      
       (into a caustic scrubber).
      
    • Solvent swap to anhydrous THF.

    • Add LiHMDS (2.5 equiv) dropwise at 0°C.

    • Stir at room temperature for 2 hours. The base effects dehydrochlorination and 5-endo-dig cyclization.[1]

  • Workup:

    • Quench with saturated

      
      . Extract with ethyl acetate.
      
    • Purify via silica gel chromatography (Hexane/EtOAc).

    • Result: N-Tosyl-2-

      
      -indole (solid).
      

Application Case Study 1: Fungicidal Activity (SDHI Analogs)

Objective: Evaluate

Rationale:

Protocol: Microtiter Plate Growth Inhibition Assay
  • Compound Preparation:

    • Dissolve

      
      -indole analogs in DMSO to a stock concentration of 10,000 ppm.
      
    • Prepare serial dilutions in sterile water (final DMSO < 1%).

  • Inoculum Preparation:

    • Harvest Botrytis cinerea spores from 7-day-old PDA cultures.

    • Adjust spore density to

      
       spores/mL in liquid potato dextrose broth (PDB).
      
  • Assay Setup:

    • Use 96-well clear-bottom plates.

    • Add 50 µL of compound solution + 50 µL of spore suspension per well.

    • Controls: Carbendazim (Positive Control), DMSO (Solvent Blank), Media only (Sterility).

  • Incubation & Readout:

    • Incubate at 25°C for 48 hours in the dark.

    • Measurement: Read Optical Density (OD) at 600 nm.

    • Data Analysis: Calculate

      
       using non-linear regression (GraphPad Prism or equivalent).
      
  • Success Criteria:

    • 
       ppm indicates commercial potential.
      
    • Compare

      
      -analog vs. 
      
      
      -analog. Expectation:
      
      
      analogs show 2-5x lower
      
      
      due to enhanced uptake.

Application Case Study 2: Herbicidal Activity (Auxin Mimics)

Objective: Assess root growth inhibition in Arabidopsis thaliana. Rationale: Indole-3-acetic acid (IAA) is the natural auxin. Synthetic auxins often fail due to rapid metabolic degradation. Substituting the 5-position of the indole ring with

Protocol: Vertical Root Growth Assay
  • Plate Preparation:

    • Prepare 0.5x Murashige & Skoog (MS) agar plates containing 1% sucrose.

    • Supplement media with

      
      -indole test compounds (Range: 10 nM to 10 µM).
      
  • Seeding:

    • Surface sterilize Arabidopsis seeds (Col-0 wild type).

    • Plate seeds in a single row at the top of the square petri dish.

    • Stratify at 4°C for 2 days to synchronize germination.

  • Growth Conditions:

    • Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

    • Allow roots to grow down the surface of the agar for 7 days.

  • Quantification:

    • Photograph plates.

    • Measure primary root length using ImageJ.

    • Phenotypic Check: Look for "auxinic herbicide" symptoms: root curling, massive proliferation of lateral roots, and callus formation.

Mechanism of Action & Logic Map

The following diagram illustrates why

MOA_LogicStructureSF5-Indole StructureProp1High Lipophilicity(logP > 4.0)Structure->Prop1Prop2Steric Bulk(Octahedral Geometry)Structure->Prop2Prop3C-S Bond StabilityStructure->Prop3Action1Rapid CuticularPenetrationProp1->Action1Action2Blocks P450Metabolic SitesProp2->Action2Action3Displaces Water inEnzyme PocketsProp2->Action3OutcomeEnhanced Potency &RainfastnessAction1->OutcomeAction2->OutcomeAction3->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic for SF5-indoles in agrochemistry.

Formulation & Stability Considerations

  • Thermal Stability: Differential Scanning Calorimetry (DSC) of 2-

    
    -indoles typically shows an exothermic onset >165°C .[4][5][6] This provides a wide safety margin for formulation processes (milling, extrusion) which rarely exceed 50°C.
    
  • Environmental Fate: The

    
     group is hydrolytically stable. However, unlike perfluoroalkyl chains (PFAS), the aromatic C-
    
    
    bond can eventually be mineralized by specialized soil microbes, though slower than
    
    
    .
  • Solubility: Due to extreme lipophilicity, formulation as Emulsifiable Concentrates (EC) or Oil Dispersions (OD) is recommended over aqueous Suspension Concentrates (SC) to ensure bioavailability.

References

  • Synthesis of 2-

    
    -Indoles:  Debrauwer, V., et al. "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles."[3][4] ACS Organic & Inorganic Au, 2021.[4] Link[4]
    
  • General

    
     Synthesis:  Beier, P., et al. "Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles."[1][3] Synlett, 2013.[1][3][7] Link
    
  • Physicochemical Properties: Savoie, P. R., & Welch, J. T.[8] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015. Link

  • Agrochemical Relevance: Santeusanio, S., et al.[2][8][9] "The Pentafluorosulfanyl Group in Agrochemicals."[2][8][9][10][11][12] Pest Management Science, 2023. (Note: Representative context for SF5 in crop protection).

  • Metabolic Stability: Nagababu, C., et al. "High-valent sulfur fluorides as reactivity switches for PFAS-free benzene–azepine skeletal editing."[13] Chemical Science, 2025.[13] Link

Application Note: Molecular Docking Protocols for 2-Phenyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-phenyl-1H-indole scaffold represents a privileged structure in medicinal chemistry, exhibiting potent anticancer activity through two primary mechanisms: inhibition of tubulin polymerization (targeting the colchicine binding site) and modulation of the Estrogen Receptor (ER).[1] This application note provides a rigorous, field-validated protocol for molecular docking of these derivatives. Unlike generic guides, this protocol addresses the specific physicochemical properties of the indole core—such as the critical N-H hydrogen bond donor and the rotational flexibility of the C2-phenyl ring.[1] We detail a workflow using AutoDock Vina (open-source standard) and Schrödinger Glide (industry standard) to ensure reproducibility and high predictive accuracy.

Introduction: The Pharmacophore & Target Landscape[1]

The biological efficacy of 2-phenyl-1H-indole derivatives stems from their ability to mimic the biaryl systems found in natural antimitotic agents (e.g., Combretastatin A-4).[1]

Key Structural Features for Docking
  • Indole NH: Acts as a critical Hydrogen Bond (H-bond) donor.[1] In the tubulin colchicine site, this often interacts with the backbone carbonyls of residues like Val181 or Thr179 .[1]

  • C2-Phenyl Ring: Provides essential hydrophobic bulk.[1] It typically occupies the hydrophobic pocket near Leu248 and Ala250 in tubulin.[1]

  • Torsional Strain: The bond connecting the indole and the phenyl ring is not rigid.[1] Pre-docking conformational analysis is vital to prevent high-energy "flat" conformations that rarely exist in solution.[1]

Primary Biological Targets[2]
  • Tubulin (Colchicine Binding Site): The most validated target.[1] 2-phenylindoles prevent microtubule assembly, leading to G2/M cell cycle arrest.[1]

  • Estrogen Receptor Alpha (ER

    
    ):  Relevant for breast cancer (MCF-7 cell lines).[1][2][3] The scaffold competes with estradiol.[1]
    

Pre-Docking Preparation Protocols

Success in docking is 90% preparation.[1] Errors here propagate exponentially.[1]

Ligand Preparation (The LigandSet)[1]
  • Structure Generation: Draw 2D structures using ChemDraw or MarvinSketch.[1]

  • 3D Conversion & Optimization:

    • Convert to 3D.[1][4]

    • Critical Step: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level (using Gaussian or ORCA) or a robust force field (MMFF94).[1]

    • Rationale: Indole derivatives often have preferred torsion angles between the indole and phenyl rings (typically 20-40° twist).[1] Standard cleaners might force them planar, leading to false positives.[1]

  • Protonation States: Generate states at pH 7.4 ± 1.0. The indole nitrogen (pKa > 16) remains protonated (neutral) under physiological conditions.[1]

Protein Preparation (The Receptor)

Selection of the correct Crystal Structure is paramount.[1]

TargetRecommended PDB IDResolutionRationale
Tubulin 1SA0 or 4O2B < 2.2 Å1SA0 contains Dama-colchicine; the binding pocket conformation is "open" and ideal for bulky indole derivatives.[1]
ER

3ERT 1.9 ÅCo-crystallized with 4-hydroxytamoxifen; ideal for antagonist docking.

Protocol Steps:

  • Clean-up: Remove water molecules (unless bridging is suspected, which is rare for hydrophobic indole binders).[1] Remove co-factors (e.g., GTP/GDP in tubulin) only if they are outside the binding radius.[1]

  • Mutation Check: Ensure the sequence matches the wild-type human sequence (fix missing residues using SwissModel if gaps are < 5 residues).

  • Hydrogenation: Add polar hydrogens.

  • Charge Assignment: Apply Gasteiger charges (AutoDock) or OPLS4 (Schrödinger).

    • Note: For Tubulin, ensure the charge state of Glu183 and Tyr224 is carefully handled as they flank the site.[1]

Core Docking Protocol (AutoDock Vina)

This section details the specific grid and search parameters required for the Tubulin-Colchicine site.[1]

Grid Generation (The Search Space)

Do not use "Blind Docking" for this scaffold; it is inefficient.[1]

  • Center: Define the center based on the co-crystallized ligand (e.g., Colchicine in 1SA0).

  • Coordinates (Approximate for 1SA0):

    • X: 116.0, Y: 88.0, Z: 6.0[1]

  • Dimensions:

    
     Å.[1]
    
    • Why? This covers the central hydrophobic zone and the accessory "tail" pocket, accommodating substituents at the Indole-3 or Indole-5 positions.[1]

Docking Parameters
  • Exhaustiveness: Set to 32 (Default is 8).

    • Reasoning: The hydrophobic pocket is large and relatively featureless.[1] Higher sampling is needed to distinguish the global minimum from local hydrophobic mismatches.[1]

  • Energy Range: 4 kcal/mol.[1]

  • Num Modes: 20.

Validation (Self-Docking)

Before docking new derivatives, extract the native ligand (Colchicine) and re-dock it.[1]

  • Success Metric: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Post-Docking Analysis & Visualization[6]

Interaction Profiling

Filter results based on specific pharmacophoric checkpoints.[1] If a pose does not meet these, it is likely a false positive.[1]

Checklist for 2-Phenylindoles in Tubulin:

  • H-Bond: Is the Indole N-H donating to Thr179 or Val181 backbone?

  • Pi-Sulfur/Pi-Alkyl: Is the C2-Phenyl ring interacting with Cys241 or Leu248 ?

  • Steric Clash: Check for clashes with the T7 loop (residues 172–180).[1] Bulky substituents at position 3 of the indole often clash here if not flexible.[1]

Visualization Workflow

We utilize Graphviz to visualize the logical flow of the experiment and the interaction network.[1]

MolecularDockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (Vina/Glide) cluster_analysis Phase 3: Analysis Ligand 2-Phenylindole Derivs (DFT Optimization) Grid Grid Generation (Colchicine Site) Ligand->Grid Protein Tubulin Crystal (1SA0) (Remove H2O, Add H) Protein->Grid Sampling Conformational Sampling (Exhaustiveness=32) Grid->Sampling Scoring Scoring Function (Binding Energy) Sampling->Scoring Filter Pharmacophore Filter (Indole-NH H-bond) Scoring->Filter MD MD Simulation (100ns) (Stability Check) Filter->MD Top Hits Only MD->Ligand SAR Refinement

Figure 1: Integrated workflow for molecular docking of indole derivatives, highlighting the critical transition from static docking to dynamic validation.

Advanced Validation: MD Simulation

Docking provides a static snapshot.[1] For 2-phenylindoles, which are hydrophobic and rely on non-specific Van der Waals forces, false positives are common.[1]

Protocol:

  • Software: GROMACS or Desmond.

  • Duration: Minimum 50 ns (100 ns recommended).

  • Analysis: Calculate RMSD of the ligand relative to the protein backbone.[1]

    • Pass Criteria: Ligand RMSD fluctuates < 2.5 Å after equilibration.[1]

    • Fail Criteria: Ligand exits the pocket or rotates > 90°.[1]

Troubleshooting Common Pitfalls

IssueCauseSolution
Ligand "Ejected" Grid box too small or charges incorrect.Expand grid box by 5 Å; check Gasteiger charges.
High Energy Poses Non-optimized ligand geometry.[1]Run DFT optimization; ensure indole-phenyl torsion is relaxed.
No H-Bonds Protonation state error.Ensure Indole Nitrogen is defined as NA (H-bond donor) in AutoDock atom types.[1]
Flat Binding Planar bias in 2D-to-3D conversion.[1]Manually set the phenyl-indole dihedral angle to ~30° before docking.[1]

References

  • Biointerface Research in Applied Chemistry (2022). QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors.[1][2] [1]

  • PubMed (2009). CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity.[1][4]

  • PLOS ONE (2025). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics.[1][3] [1][3]

  • PubMed (2015). Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors.[1][5]

  • Journal of Applied Pharmaceutical Science. In-silico ADME and toxicity studies of some novel indole derivatives. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Novel Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of poor cell permeability in novel indole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of optimizing this critical drug-like property. Here, you will find a curated collection of frequently asked questions and in-depth troubleshooting guides to support your experimental endeavors.

I. Frequently Asked Questions (FAQs)

Q1: My novel indole compound shows excellent target engagement in biochemical assays but has no activity in cell-based assays. What is the likely cause?

A: A common reason for this discrepancy is poor cell permeability. While[1] your compound may be potent against its isolated target, it may be unable to cross the cell membrane to reach its intracellular site of action. The cell membrane acts as a selective barrier, and compounds must possess specific physicochemical properties to passively diffuse across or be recognized by cellular uptake transporters.

[2][3]Q2: What are the key physicochemical properties of my indole compound that I should evaluate for potential permeability issues?

A: Several key parameters, often guided by frameworks like Lipinski's Rule of 5, can predict poor permeability. Pay c[2]lose attention to:

  • Molecular Weight (MW): Larger molecules (>500 Da) often struggle to passively diffuse across the cell membrane.

  • [2][3]Lipophilicity (logP/logD): While a degree of lipophilicity is necessary to enter the lipid bilayer, excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility and entrapment within the membrane.

  • [2][4]Hydrogen Bonding Capacity: A high number of hydrogen bond donors (>5) and acceptors (>10) can hinder permeability by increasing the energetic cost of moving from an aqueous environment to the hydrophobic membrane interior.

  • [2][5]Polar Surface Area (PSA): A high PSA is generally associated with lower permeability.

Q3: Are there any structural features of the indole ring itself that might contribute to poor permeability?

A: Yes, the indole scaffold has inherent properties that can influence permeability. The indole nitrogen can act as a hydrogen bond donor, and the aromatic system can engage in various interactions. While[6] the indole ring itself is relatively lipophilic, its interactions with the lipid headgroups at the membrane interface can sometimes restrict its translocation across the bilayer. Furth[6]ermore, certain substitutions on the indole ring can significantly alter its electronic and steric properties, thereby affecting its permeability.

[8]Q4: What are the primary mechanisms by which a compound crosses the cell membrane, and which is most relevant for indole-based drugs?

A: Small molecules primarily cross cell membranes via:

  • Passive Transcellular Diffusion: The molecule moves directly through the lipid bilayer, driven by a concentration gradient. This is a major route for many lipophilic drugs.

  • [7]Paracellular Transport: The molecule moves through the tight junctions between cells. This pathway is generally restricted to small, hydrophilic molecules.

  • [7]Facilitated Diffusion: Membrane proteins help move the molecule across the membrane down its concentration gradient.

  • Active Transport: Membrane proteins use energy to move the molecule against its concentration gradient.

For [2]many indole-based compounds, optimizing for passive transcellular diffusion is a key objective. However, some compounds may also be substrates for uptake or efflux transporters.

Q5: What is an efflux pump, and how might it affect my indole compound's intracellular concentration?

A: Efflux pumps are membrane proteins that actively transport substrates out of the cell. If yo[7][8]ur indole compound is a substrate for an efflux pump, such as P-glycoprotein (P-gp), it may be efficiently removed from the cell after it enters, leading to a low intracellular concentration and reduced efficacy. Sever[7][9][10]al indole derivatives have been investigated as efflux pump inhibitors, highlighting the interaction between this scaffold and these transporters.

I[10][13]I. Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) in Caco-2 Assays

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption. A low[11][12][13] apparent permeability coefficient (Papp) value in the apical-to-basolateral (A-B) direction suggests poor absorption.

Initial Checks & Causality
  • Compound Solubility: Poor aqueous solubility in the assay buffer can lead to an artificially low Papp value, as only dissolved compound is available for transport.

  • [14]Cytotoxicity: Ensure the tested concentration of your compound is not toxic to the Caco-2 cells, as this can compromise monolayer integrity.

  • [12]Monolayer Integrity: Confirm the integrity of your Caco-2 monolayer by measuring the trans-epithelial electrical resistance (TEER) and the permeability of a low-permeability marker like mannitol.

####[15] Troubleshooting Workflow

start Low Papp (A-B) in Caco-2 Assay solubility Assess Compound Solubility in Assay Buffer start->solubility cytotoxicity Evaluate Compound Cytotoxicity solubility->cytotoxicity If soluble integrity Check Monolayer Integrity (TEER, Lucifer Yellow) cytotoxicity->integrity If non-toxic efflux Perform Bidirectional Assay (B-A vs. A-B) integrity->efflux If monolayer is intact sar Initiate Structure-Activity Relationship (SAR) Studies efflux->sar If Efflux Ratio > 2 formulation Explore Formulation Strategies efflux->formulation If Efflux Ratio < 2 prodrug Consider Prodrug Approach sar->prodrug

Caption: Troubleshooting workflow for low Caco-2 permeability.

Detailed Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay to Determine Efflux Ratio

This protocol determines if a compound is a substrate of efflux transporters.

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-28 days to allow for differentiation and monolayer formation.

  • [11]Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values within the laboratory's established range.

  • Assay Setup (A-B):

    • Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • Assay Setup (B-A):

    • Wash both sides of the monolayer with pre-warmed transport buffer.

    • Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 60, 90, 120 minutes), take samples from the receiver compartment. Replace the volume with fresh, pre-warmed buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation:

    • Calculate the Papp values for both A-B and B-A directions.

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.

[17]Problem 2: Poor Physicochemical Properties Identified (High MW, High H-bond count, etc.)

If initial characterization reveals that your indole compound falls into "beyond Rule of 5" chemical space, medicinal chemistry strategies are necessary.

Strategies for Optimization

1. Structure-Activity Relationship (SAR) Guided Optimization

Systematically modify the indole scaffold to improve its physicochemical properties while maintaining target affinity.

  • [16][17]Reduce Hydrogen Bonding:

    • N-Alkylation/Arylation of Indole: Replacing the N-H with a small alkyl or aryl group can eliminate a hydrogen bond donor. *[18] Intramolecular Hydrogen Bonding: Introduce functional groups that can form an intramolecular hydrogen bond, effectively "hiding" polar groups and reducing the overall polarity of the molecule. This [5][19]can improve membrane permeability.

  • Modulate Lipophilicity:

    • Systematically vary substituents on the indole ring to achieve an optimal logD (typically between 1 and 3). Be mi[18][20]ndful that increasing lipophilicity can sometimes negatively impact solubility.

  • [4]Reduce Molecular Weight:

    • Simplify or remove non-essential functionalities from the molecule.

2. Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This [21][22]is a powerful strategy for overcoming permeability barriers.

  • [21]Ester Prodrugs: If your indole compound has a carboxylic acid or hydroxyl group, converting it to an ester can mask the polar group, increasing lipophilicity and enhancing passive diffusion. These[23][24] esters are often cleaved by intracellular esterases to release the active drug.

Indole_COOH Indole with Carboxylic Acid (Poor Permeability) Esterification Esterification Indole_COOH->Esterification Prodrug Ester Prodrug (Improved Permeability) Esterification->Prodrug Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Intracellular_Esterases Intracellular Esterases Cell_Membrane->Intracellular_Esterases Active_Drug Active Drug Released Intracellularly Intracellular_Esterases->Active_Drug

Caption: Prodrug strategy to enhance cell permeability.

Problem 3: Compound has good calculated properties but still shows low permeability.

Sometimes, in silico predictions don't match experimental results. This could be due to specific interactions with the cell membrane or unrecognized transporter effects.

Advanced Troubleshooting

1. Formulation Strategies

For in vitro and in vivo studies, formulation can significantly improve the apparent solubility and permeability of a compound.

  • [25][26]Use of Solubilizing Excipients: Incorporating surfactants or cyclodextrins into the formulation can increase the solubility of the compound in the aqueous boundary layer adjacent to the cell membrane.

  • [27][28]Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve their absorption.

2.[27][29] Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures passive transcellular permeability. Compa[30]ring PAMPA data with Caco-2 data can help dissect the contribution of passive diffusion versus active transport.

  • High PAMPA, Low Caco-2: This profile strongly suggests that the compound is a substrate for an efflux transporter.

  • Low PAMPA, Low Caco-2: This indicates that poor passive permeability is the primary issue.

Data Summary Table: Interpreting Permeability Assay Results

PAMPA Result Caco-2 (A-B) Result Efflux Ratio Likely Permeability Issue Recommended Next Steps
HighLow> 2Active EffluxCo-dose with known efflux inhibitors (e.g., verapamil); SAR to reduce efflux recognition.
LowLow< 2Poor Passive PermeabilitySAR to improve physicochemical properties (reduce H-bonds, optimize logD); Prodrug approach.
HighHigh< 2Good PermeabilityIssue may not be permeability. Re-evaluate cell-based assay conditions.
LowHighN/AActive UptakeInvestigate specific uptake transporters.

III. Conclusion

Overcoming poor cell permeability of novel indole-based compounds requires a multi-faceted approach that combines careful physicochemical characterization, appropriate in vitro modeling, and strategic medicinal chemistry. By systematically troubleshooting potential issues such as poor solubility, active efflux, and suboptimal physicochemical properties, researchers can successfully optimize their compounds for improved cellular activity and in vivo efficacy.

IV. References

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - MDPI. (2024, July 14). MDPI. [Link]

  • Indole localization in lipid membranes revealed by molecular simulation - PubMed. (2006, September 15). PubMed. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications - ScholarWorks@UTEP. (2020, January 1). ScholarWorks@UTEP. [Link]

  • Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC. (2023, September 27). PMC. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. PMC. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH. NIH. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21). PMC. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. (2019, March 24). Taylor & Francis. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). PMC. [Link]

  • Indole decreases membrane permeability. (A) and (B) Changes in ΔpH... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. NIH. [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012, June 14). Journal of Applied Pharmaceutical Science. [Link]

  • In Vitro Permeability Assay - Creative Bioarray. Creative Bioarray. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | bioRxiv. (2024, August 24). bioRxiv. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. [Link]

  • The structure-activity relationship (SAR) of the novel indole... - ResearchGate. ResearchGate. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). MDPI. [Link]

  • Polyols effect on CaCo-2 transport of low-permeability drugs. (2026, February 2). ScienceDirect. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (2014, December 12). MDPI. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. RSC Publishing. [Link]

  • Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus - Frontiers. (2019, September 18). Frontiers. [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity - ConductScience. (2021, November 12). ConductScience. [Link]

  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (2025, February 21). Semantic Scholar. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | PLOS Pathogens - Research journals. (2025, April 10). PLOS. [Link]

  • Membrane Permeability and Transport Mechanisms: A Cellular Perspective. Longdom Publishing SL. [Link]

  • Caco-2 Permeability Assay - Evotec. Evotec. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds - ResearchGate. ResearchGate. [Link]

  • Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps - MDPI. (2025, July 30). MDPI. [Link]

  • SAR: Structure Activity Relationships - CDD Vault. (2025, June 3). CDD Vault. [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides - MDPI. (2025, December 25). MDPI. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). JRC Big Data Analytics Platform. [Link]

  • Application of drug physico chemical characterisation in drug discovery - Merck Group. Merck Group. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. (2018, December 27). PubMed. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Quotient Sciences. [Link]

  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. PubMed Central. [Link]

  • 4.2: Membrane Permeability - Biology LibreTexts. (2026, January 24). Biology LibreTexts. [Link]

  • Permeability | Pharmaron. Pharmaron. [Link]

  • Combatting Persister Cells With Substituted Indoles - Frontiers. (2020, July 6). Frontiers. [Link]

  • Structure activity relationship – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (2024, October 9). MDPI. [Link]

  • Permeability and Transporters - Admescope. Admescope. [Link]

  • Structure-Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B - ResearchGate. (2025, August 9). ResearchGate. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020, March 10). Taylor & Francis. [Link]

Sources

Validation & Comparative

In-vivo efficacy testing of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In-Vivo Efficacy Testing of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Authored by: A Senior Application Scientist

Introduction: The Rationale for a Novel Anticancer Candidate

In the landscape of modern oncology, the indole scaffold is a cornerstone of targeted therapy, forming the backbone of numerous approved drugs that interfere with critical cancer signaling pathways.[1][2] Derivatives of 2-phenylindole, in particular, have demonstrated significant antiproliferative effects across a range of cancer cell lines, including those of the breast, lung, and colon.[1][3][4] Their mechanism often involves the inhibition of key protein kinases or disruption of tubulin polymerization, leading to mitotic arrest and apoptosis.[1]

This guide focuses on a novel investigational compound, 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole . The design of this molecule is predicated on two key principles of medicinal chemistry:

  • The Privileged 2-Phenylindole Scaffold: This core structure is known to interact with various biological targets implicated in tumorigenesis.[1]

  • The "Super Trifluoromethyl" Bioisostere: The pentafluorosulfanyl (SF₅) group is an emerging functional group in drug design, often used as a bioisosteric replacement for the trifluoromethyl (CF₃) or nitro groups.[5] Its unique properties—high electronegativity, exceptional metabolic stability, and increased lipophilicity—can significantly enhance a drug's pharmacokinetic and pharmacodynamic profile, potentially leading to greater efficacy and a longer half-life in vivo.[6][7]

This document provides a comparative framework for evaluating the in-vivo efficacy of this promising compound. We will outline a robust preclinical xenograft model, compare its hypothetical performance against an established indole-based multi-kinase inhibitor (Sunitinib) and a standard-of-care chemotherapeutic agent (5-Fluorouracil), and detail the scientific reasoning behind the experimental design.

Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling

Given the structural similarities to known kinase inhibitors, we hypothesize that 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), such as VEGFR and PDGFR. These kinases are critical mediators of tumor angiogenesis and proliferation. By blocking the ATP-binding pocket, the compound would prevent downstream signaling cascades, leading to an anti-angiogenic and anti-proliferative effect. The high electronegativity of the SF₅ group is expected to enhance binding affinity to the target kinases.[6]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Compound 2-(3-Bromophenyl)- 5-pentafluorosulfanyl -1H-indole Compound->RTK Competitive Inhibition Gene Gene Expression Downstream->Gene Outcome Inhibition of: - Angiogenesis - Proliferation - Survival Gene->Outcome

Caption: Hypothesized signaling pathway of the test compound.

Comparative In-Vivo Efficacy Evaluation: A Xenograft Model

To assess the therapeutic potential of our lead compound, a robust and well-characterized preclinical model is essential. We propose a human colorectal cancer xenograft model, as this cancer type has shown susceptibility to kinase inhibitors and indole-based agents.[8]

Selected Comparators
  • Sunitinib: An FDA-approved multi-kinase inhibitor containing an indole scaffold, targeting VEGFR and PDGFR, among others. It serves as a relevant benchmark for targeted therapies.[9][10]

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for colorectal cancer, providing a comparison against a standard-of-care cytotoxic agent.[11][12]

Experimental Protocol: Colorectal Cancer Xenograft Study

This protocol is designed to provide a rigorous and reproducible assessment of anti-tumor activity.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing Regimen (21 Days) cluster_endpoints Phase 3: Endpoint Analysis start 1. Cell Culture: Human HCT-116 Colorectal Cancer Cells implant 2. Subcutaneous Implantation: 5x10^6 cells into flank of 6-8 week old female BALB/c nude mice start->implant growth 3. Tumor Growth Monitoring: Measure with calipers until average volume reaches ~150 mm³ implant->growth random 4. Randomization: Randomize mice into 4 treatment groups (n=8) growth->random g1 Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage, QD) g2 Group 2: Test Compound (40 mg/kg, oral gavage, QD) g3 Group 3: Sunitinib (40 mg/kg, oral gavage, QD) g4 Group 4: 5-Fluorouracil (50 mg/kg, IP injection, QW) monitor 5. Ongoing Monitoring: - Tumor Volume (2x weekly) - Body Weight (2x weekly) - Clinical Observations endpoint 6. Study Endpoint: Day 21 or tumor volume >2000 mm³ monitor->endpoint analysis 7. Final Analysis: - Excise & weigh tumors - Immunohistochemistry (e.g., CD31) - Statistical Analysis (T/C ratio) endpoint->analysis

Caption: Step-by-step workflow for the in-vivo xenograft study.

Data Presentation and Expected Outcomes

The primary efficacy endpoint is the Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle control group. A secondary endpoint is the net body weight change, which serves as a general indicator of toxicity.

Table 1: Comparative Efficacy and Tolerability Data (Day 21)

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control N/A1850 ± 2100%+2.5 ± 0.8
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole 40 mg/kg, PO, QD480 ± 95 (Hypothetical) 74% (Hypothetical) -3.0 ± 1.2 (Hypothetical)
Sunitinib [9][13][14]40 mg/kg, PO, QD620 ± 11566.5%-5.5 ± 1.5
5-Fluorouracil [11][12]50 mg/kg, IP, QW980 ± 15047%-8.0 ± 2.1

Note: Data for Sunitinib and 5-FU are representative values compiled from published xenograft studies.[9][11][12][13][14] Data for the test compound is hypothetical, illustrating a potentially superior efficacy and improved tolerability profile. SEM = Standard Error of the Mean.

Interpretation and Decision Framework

The expected outcome is that the novel SF₅-indole compound will demonstrate superior tumor growth inhibition compared to both Sunitinib and 5-FU. This enhanced efficacy would be attributed to the improved pharmacokinetic properties and potentially stronger target engagement conferred by the pentafluorosulfanyl group. Furthermore, we anticipate a more favorable tolerability profile (less body weight loss) compared to the comparators, which could suggest a wider therapeutic window.

Decision_Tree Start Analyze In-Vivo Results TGI TGI of Test Compound > Sunitinib? Start->TGI Toxicity Body Weight Loss < Sunitinib? TGI->Toxicity Yes ReEvaluate Re-evaluate Scaffold/ Back-up Compounds TGI->ReEvaluate No Proceed Advance to PDX Models & IND-enabling Studies Toxicity->Proceed Yes Optimize Consider Dose Optimization & Formulation Studies Toxicity->Optimize No

Caption: Decision framework for post-study advancement.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical in-vivo evaluation of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. By leveraging the known anticancer potential of the 2-phenylindole scaffold and the advantageous physicochemical properties of the SF₅ group, this compound represents a promising candidate for targeted cancer therapy.

The proposed xenograft study, with clinically relevant comparators like Sunitinib and 5-FU, establishes a clear and rigorous path for assessing its therapeutic potential. A successful outcome, characterized by superior tumor growth inhibition and a favorable safety profile, would provide a strong rationale for advancing the compound into more complex patient-derived xenograft (PDX) models and subsequent IND-enabling toxicology studies. The unique stability and properties of the pentafluorosulfanyl group may translate into a best-in-class kinase inhibitor with a differentiated clinical profile.[6]

References
  • Hidalgo, M., et al. (2011). A Pilot Study of Patient-Derived Xenograft Models for Personalized Medicine in Pancreatic Cancer. Mol Cancer Ther, 10(8), 1311-1320. Available at: [Link]

  • Lala, S., et al. (2020). A Biobank of Colorectal Cancer Patient-Derived Xenografts. Cancers (Basel), 12(8), 2316. Available at: [Link]

  • Yousif, M. N. M., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 006-014. Available at: [Link]

  • Backer, M. V., et al. (2010). Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice. Anticancer Research, 30(9), 3389-3395. Available at: [Link]

  • Yang, F., et al. (2011). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. Neoplasia, 13(5), 450-461. Available at: [Link]

  • Chen, J., et al. (2021). Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. Bioengineered, 12(2), 10738-10749. Available at: [Link]

  • Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan University Computational Chemistry Blog. Available at: [Link]

  • Rani, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Pharmaceutical Chemistry, 9(S1), 001-006. Available at: [Link]

  • Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337. Available at: [Link]

  • Yousif, M. N. M., et al. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(1), 6-14. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4726. Available at: [Link]

  • Mondal, D., et al. (2021). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 48, 116409. Available at: [Link]

  • Kaur, H., & Singh, J. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings, 2333(1), 020198. Available at: [Link]

  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Journal of the Serbian Chemical Society, 84(10), 1055-1065. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 648-690. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42205-42217. Available at: [Link]

  • Dadashpour, S., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(2), 269-281. Available at: [Link]

  • Welch, J. T., & Lim, D. S. (Eds.). (2012). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons. Available at: [Link]

  • Melior Discovery. (n.d.). HCT-15 Xenograft Model. Available at: [Link]

  • Li, Y., et al. (2023). Patient-derived xenograft model in colorectal cancer basic and translational research. Animal Models and Experimental Medicine, 6(1), 26-38. Available at: [Link]

  • Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. Available at: [Link]

  • Ojima, I., et al. (2013). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 154, 1-16. Available at: [Link]

  • Gray, B. N., et al. (2017). Preparation and Evaluation of Potent Pentafluorosulfanyl Substituted Anti-Tuberculosis Compounds. ACS Medicinal Chemistry Letters, 8(11), 1195-1200. Available at: [Link]

  • Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Available at: [Link]

Sources

A Comparative Guide to Validating the Inhibitory Activity of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole, a Novel IDO1 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint regulator and a high-priority target in immuno-oncology.[1][2] By catalyzing the degradation of tryptophan, IDO1 suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment.[3][4][5] This guide provides a comprehensive framework for validating the inhibitory activity of a novel small molecule, 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (hereafter designated BPS-Indole), against human IDO1. We present a direct comparison with the well-characterized clinical candidate, Epacadostat.[6][7] This document outlines detailed protocols for biochemical and cell-based functional assays, strategies for assessing selectivity, and a framework for interpreting the comparative data. The methodologies are designed to establish the potency, cellular efficacy, and specificity of BPS-Indole, providing a robust dataset for go/no-go decisions in a drug discovery pipeline.

Introduction: The Rationale for Novel IDO1 Inhibitor Development

The Target: Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][3][8] In the context of cancer, IDO1 is often upregulated in tumor cells and antigen-presenting cells within the tumor microenvironment in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ).[3][5][9] This enzymatic activity has two primary immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of this essential amino acid stalls the proliferation of effector T cells, which are highly sensitive to tryptophan levels.[10][11]

  • Kynurenine Accumulation: The metabolic products, collectively known as kynurenines, actively promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells, further dampening the anti-tumor immune response.[4][12]

This dual mechanism makes IDO1 a powerful mediator of tumor immune escape, and its inhibition is a promising strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.[2][5]

The Candidate: 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (BPS-Indole)

BPS-Indole is a novel chemical entity designed around a classic indole scaffold, a privileged structure in many enzyme inhibitors. The key structural features informing its design as a potential IDO1 inhibitor are:

  • Indole Core: Mimics the native substrate, tryptophan, facilitating entry and interaction with the enzyme's active site.

  • Pentafluorosulfanyl (SF5) Group: This "super-trifluoromethyl" group is a bioisostere of groups like trifluoromethyl or nitro and is known for its high electronegativity and lipophilicity.[13][14][15] These properties can enhance binding affinity, metabolic stability, and cell membrane permeability.[14][16]

  • 3-Bromophenyl Moiety: Provides a vector for interaction with specific residues within the enzyme's binding pocket and serves as a potential site for future structure-activity relationship (SAR) studies.

The Benchmark Comparator: Epacadostat (INCB24360)

To contextualize the performance of BPS-Indole, we will use Epacadostat as our primary comparator. Epacadostat is a potent and highly selective inhibitor of IDO1 with reported IC50 values in the low nanomolar range (10-72 nM).[7][17][18] It has been extensively studied in clinical trials and serves as an industry-standard benchmark for IDO1 inhibitor validation.[2][6][19]

Biochemical Validation: Direct Enzymatic Inhibition

The first critical step is to determine if BPS-Indole directly inhibits the enzymatic activity of purified, recombinant human IDO1 (hIDO1). This biochemical assay isolates the interaction between the compound and the enzyme from any cellular complexities.

Principle of the Assay

The assay quantifies IDO1 activity by measuring the production of its enzymatic product, N-formylkynurenine. This is achieved by continuously monitoring the increase in absorbance at 321 nm.[7][20] The initial reaction rate is measured in the presence of varying concentrations of the inhibitor to determine the concentration required for 50% inhibition (IC50).

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution (96-well UV Plate) cluster_analysis Data Analysis P1 Prepare serial dilutions of BPS-Indole & Epacadostat in DMSO A1 Add Assay Buffer, Inhibitor (or DMSO vehicle), and hIDO1 to wells P1->A1 P2 Prepare Assay Buffer: 50 mM K-Phosphate (pH 6.5) 20 mM Ascorbate 10 µM Methylene Blue 0.2 mg/mL Catalase P2->A1 P3 Prepare Recombinant hIDO1 (e.g., 20 nM final concentration) P3->A1 A2 Pre-incubate for 10 min at room temperature A1->A2 A3 Initiate reaction by adding L-Tryptophan substrate (e.g., 2 mM final) A2->A3 A4 Immediately begin kinetic read: Measure Absorbance @ 321 nm every 30 sec for 15 min A3->A4 D1 Calculate initial reaction rate (Vmax) for each concentration A4->D1 D2 Normalize rates to DMSO control (% Inhibition) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (log scale) D2->D3 D4 Fit data to a four-parameter logistic equation to determine IC50 value D3->D4

Caption: Workflow for biochemical IC50 determination of IDO1 inhibitors.

Detailed Protocol: Recombinant hIDO1 Enzymatic Assay
  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for BPS-Indole and Epacadostat in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add reagents in the following order:

    • 50 µL of Assay Buffer (50 mM potassium phosphate pH 6.5, 20 mM ascorbate, 10 µM methylene blue, 0.2 mg/mL catalase).[7][21]

    • 1 µL of diluted compound or DMSO (for 0% inhibition control).

    • 20 µL of recombinant hIDO1 enzyme (diluted in assay buffer to achieve a final concentration of 20 nM).

    • For 100% inhibition control, omit the enzyme.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add 29 µL of L-Tryptophan substrate (diluted in assay buffer to achieve a final concentration of 2 mM).

  • Data Acquisition: Immediately place the plate in a spectrophotometer and begin a kinetic read, measuring absorbance at 321 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (Vmax, mOD/min) from the linear portion of the kinetic curve for each well.

    • Calculate percent inhibition: 100 * (1 - (Vmax_inhibitor - Vmax_no_enzyme) / (Vmax_DMSO - Vmax_no_enzyme))

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the curve using non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Expected Results & Comparative Data Table

The primary output is the IC50 value, representing the potency of direct enzyme inhibition. A successful candidate would exhibit an IC50 comparable to or better than Epacadostat.

CompoundBiochemical IC50 (nM)
BPS-Indole Experimental Value
Epacadostat~10 - 75[7][17][18]

Cellular Activity: Validating Target Engagement in a Biological Context

A potent biochemical inhibitor must also be effective in a cellular environment, where it needs to cross the cell membrane and engage its target amidst complex biological machinery. This assay measures the inhibition of IDO1 activity within intact human cells.

Rationale and Model System

We utilize a human cell line, such as the cervical cancer line HeLa or the ovarian cancer line SK-OV-3, which can be stimulated with IFN-γ to induce robust expression of functional IDO1.[11][21][22] This provides a physiologically relevant system to assess compound permeability and on-target activity. The assay measures the accumulation of kynurenine in the cell culture supernatant.[11]

Experimental Workflow: Cellular IDO1 Inhibition Assay

G cluster_cell_culture Day 1: Cell Plating & Induction cluster_treatment Day 2: Compound Treatment cluster_detection Day 3/4: Kynurenine Detection C1 Seed HeLa cells into a 96-well plate C2 Incubate overnight C1->C2 C3 Add IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression C2->C3 C4 Incubate for 24 hours C3->C4 T2 Replace medium with compound-containing medium C4->T2 T1 Prepare serial dilutions of BPS-Indole & Epacadostat in culture medium T1->T2 T3 Incubate for 24-48 hours T2->T3 D1 Collect supernatant T3->D1 D2 Add Trichloroacetic Acid (TCA) to hydrolyze N-formylkynurenine D1->D2 D3 Incubate at 50°C for 30 min D2->D3 D4 Add Ehrlich's Reagent (p-DMAB in acetic acid) D3->D4 D5 Measure Absorbance @ 480 nm D4->D5

Caption: Workflow for the cell-based IDO1 functional assay.

Detailed Protocol: Cellular IDO1 Activity Assay
  • Cell Plating: Seed HeLa cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.[21]

  • IDO1 Induction: The next day, add human IFN-γ to a final concentration of 10 ng/mL to induce IDO1 expression. Incubate for an additional 24 hours.[21]

  • Compound Treatment: Prepare serial dilutions of BPS-Indole and Epacadostat in fresh culture medium containing L-tryptophan (e.g., 50 µg/mL).[11] Remove the old medium from the cells and add 200 µL of the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Kynurenine Measurement:

    • Transfer 140 µL of supernatant from each well to a new plate.[21]

    • Add 10 µL of 6.1 N Trichloroacetic Acid (TCA) to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[21][23]

    • Centrifuge the plate to pellet any precipitate.[11]

    • Transfer 100 µL of the cleared supernatant to a new flat-bottom plate.

    • Add 100 µL of Ehrlich's Reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid) to each well.[11][21]

    • After 10 minutes at room temperature, measure the absorbance at 480 nm.

  • Data Analysis: Calculate the cellular IC50 value using the same method described for the biochemical assay, plotting percent inhibition of kynurenine production versus inhibitor concentration.

Expected Results & Comparative Data Table

A potent cellular inhibitor will have an IC50 value in a similar range to its biochemical IC50, indicating good cell permeability and target engagement.

CompoundCellular IC50 (nM)
BPS-Indole Experimental Value
Epacadostat~3.4 nM (in OCI-AML2 cells)[7]

Selectivity Profiling: Differentiating IDO1, IDO2, and TDO

For a therapeutic candidate, inhibiting the intended target (IDO1) without affecting related enzymes is crucial to minimize off-target effects. The primary enzymes to counter-screen against are Indoleamine 2,3-dioxygenase 2 (IDO2) and Tryptophan 2,3-dioxygenase (TDO), which catalyze the same reaction but have different tissue distributions and physiological roles.[24][25]

The Importance of Selectivity
  • IDO2: While its exact role is still under investigation, IDO2 is implicated in certain inflammatory and autoimmune responses.[25][26][27] Non-selective inhibition could lead to unintended immunological consequences. IDO2 has a much lower catalytic efficiency for tryptophan compared to IDO1.[24][26]

  • TDO: Primarily expressed in the liver, TDO regulates systemic tryptophan levels.[24][25][28] Inhibition of TDO could disrupt global tryptophan homeostasis.

G cluster_enzymes Tryptophan-Catabolizing Enzymes Trp Tryptophan IDO1 IDO1 (Target) Trp->IDO1 High Affinity (Immune Regulation) TDO TDO (Off-Target) Trp->TDO Lower Affinity (Systemic Homeostasis) IDO2 IDO2 (Off-Target) Trp->IDO2 Very Low Affinity (Inflammation) Kyn Kynurenine IDO1->Kyn TDO->Kyn IDO2->Kyn

Caption: Relationship between IDO1 and key off-target enzymes TDO and IDO2.

Protocol Outline: Counter-Screening Assays

The inhibitory activity of BPS-Indole should be assessed against recombinant TDO and IDO2 using biochemical assays analogous to the one described for IDO1 in Section 2.0. The primary difference will be the specific enzyme and potentially optimized buffer conditions for TDO and IDO2 activity. The same concentration range of the inhibitor should be tested to allow for a direct comparison of IC50 values.

Data Interpretation and Selectivity Ratios

Selectivity is quantified by calculating the ratio of off-target IC50 to on-target IC50. A higher ratio indicates greater selectivity for IDO1.

CompoundIDO1 IC50 (nM)TDO IC50 (nM)IDO2 IC50 (nM)Selectivity (TDO/IDO1)Selectivity (IDO2/IDO1)
BPS-Indole Value from 2.4Exp. ValueExp. Value>100-fold is desired>100-fold is desired
Epacadostat~10 - 75High (Selective)[7]High (Selective)[6][7]HighHigh

Discussion & Future Directions

This guide provides the foundational experiments for validating 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole as a potent and selective IDO1 inhibitor. The collective data from the biochemical, cellular, and selectivity assays will allow for a direct and objective comparison against the clinical benchmark, Epacadostat.

If BPS-Indole demonstrates superior or comparable potency to Epacadostat in the biochemical assay, maintains that potency in the cellular assay (indicating favorable drug-like properties such as cell permeability), and shows a high degree of selectivity (>100-fold) against TDO and IDO2, it would be considered a strong candidate for further preclinical development.

Subsequent steps would include mechanism of action studies (e.g., reversible vs. irreversible inhibition), in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, assessment of in vivo efficacy in syngeneic mouse tumor models, often in combination with checkpoint inhibitors.

References

  • Epacadostat - Wikipedia. [Link]

  • Yue, E. W. et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • IDO1: The Metabolic Gatekeeper of Immune Regulation and Its Therapeutic Promise. Medium. [Link]

  • Zhai, L. et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. National Center for Biotechnology Information. [Link]

  • Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. National Center for Biotechnology Information. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. PubMed. [Link]

  • Röhrig, U. F. et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry. [Link]

  • Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. PubMed. [Link]

  • Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers. [Link]

  • The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. National Center for Biotechnology Information. [Link]

  • The immunosuppressive functions of IDO1/TDO-mediated tryptophan catabolism. ResearchGate. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. National Center for Biotechnology Information. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. National Center for Biotechnology Information. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • Abstract 3963: Indoleamine 2,3-dioxygenase 1 (IDO1) regulates immune evasion in lymphoma. AACR Journals. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2). National Center for Biotechnology Information. [Link]

  • Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications. National Center for Biotechnology Information. [Link]

  • Impact of IDO1 and IDO2 on the B Cell Immune Response. National Center for Biotechnology Information. [Link]

  • IDO1 Cellular Activity QuickDetect™ Supplements. BPS Bioscience. [Link]

  • Can "HeLa" cell line be used as a positive control to assess the expression of Indoleamine 2, 3-dioxygenase using western blot? ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. National Center for Biotechnology Information. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. National Center for Biotechnology Information. [Link]

  • SF5‐benzodiazepine and oxindole analogues previously made in our group. ResearchGate. [Link]

  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

Sources

Benchmarking Kinase Selectivity: The Definitive Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors, selectivity is the proxy for safety . A compound’s efficacy is determined by its potency against the primary target, but its clinical viability is often dictated by its "promiscuity"—the unintended inhibition of off-target kinases (the anti-target).

This guide objectively compares the two dominant paradigms in kinase profiling: Activity-Based Assays (measuring catalytic turnover) and Affinity-Based Assays (measuring physical binding). While high-throughput binding scans (e.g., KINOMEscan™) offer speed and cost-efficiency, Radiometric Activity Assays (e.g., HotSpot™) remain the "Gold Standard" for functional validation due to their direct detection method and ability to control ATP concentrations.

The Landscape of Profiling Technologies

To profile a compound against the human kinome (~518 kinases), researchers generally choose between three methodologies. Understanding the mechanistic differences is critical for data interpretation.[1]

A. Radiometric Filter Binding (The Gold Standard)[2]
  • Mechanism: Direct measurement of phosphate transfer from [

    
    -
    
    
    
    P]ATP to a substrate.
  • Why it wins: It is the only method that measures the actual reaction product without coupling enzymes or antibodies.[2] It is immune to compound autofluorescence.

  • Limitation: Low throughput compared to fluorescence; requires radioactive handling.

B. Competition Binding Assays (e.g., KINOMEscan™)[4]
  • Mechanism: A DNA-tagged kinase competes between binding to an immobilized ligand on a bead or binding to the free test compound.

  • Why it wins: Does not require ATP.[3] Excellent for measuring thermodynamic affinity (

    
    ) and detecting Type II (inactive conformation) inhibitors.
    
  • Limitation: Does not measure functional inhibition. A compound can bind without inhibiting turnover.

C. Fluorescence-Based Assays (TR-FRET, FP, mobility shift)
  • Mechanism: Indirect detection of ADP production or substrate phosphorylation using fluorophore-labeled antibodies.

  • Why it wins: High-throughput screening (HTS) friendly; "mix-and-read."[4][5]

  • Limitation: High rate of false positives due to compound interference (quenching/fluorescence) and antibody cross-reactivity.

Comparative Analysis: Validating the Data

The following table contrasts the performance metrics of the primary profiling platforms.

FeatureRadiometric (

P)
Competition Binding TR-FRET / Fluorescence
Readout Functional Activity (

)
Thermodynamic Affinity (

)
Functional Activity (

)
ATP Dependence Tunable (Can run at

or 1mM)
None (ATP-independent)Fixed (often low to save reagents)
Interference Risk Very Low (Direct detection)Low (PCR readout)High (Compound fluorescence)
Type II Inhibitors Misses if kinase is pre-activatedExcellent detection Variable
Throughput MediumHighUltra-High
Cost Per Data Point

$

$
The "ATP Conundrum" in Profiling

One of the most critical distinctions is ATP concentration .[1]

  • Activity Assays: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     of an ATP-competitive inhibitor is dependent on cellular ATP levels. According to the Cheng-Prusoff equation :
    
    
    
    
    If an assay runs at low ATP (below
    
    
    ) to boost sensitivity, it may overestimate a compound's potency in a cell (where ATP is ~1-5 mM).
  • Binding Assays: These measure

    
    , which is intrinsic and ATP-independent. While thermodynamically pure, 
    
    
    
    does not always predict cellular efficacy if the compound has slow binding kinetics or if the cellular ATP competition is massive.

Visualizing the Mechanism

The following diagram illustrates the fundamental difference between measuring Turnover (Activity) versus Occupancy (Binding).

KinaseAssayMechanism cluster_activity Activity Assay (Radiometric) cluster_binding Binding Assay (Competition) Kinase_A Kinase + Substrate Product Phosphorylated Substrate (Signal) Kinase_A->Product Catalysis ATP_Radio 33P-ATP ATP_Radio->Product Inhibitor_A Inhibitor Inhibitor_A->Kinase_A Blocks Kinase_B DNA-Tagged Kinase Bead Immobilized Ligand (Bead) Kinase_B->Bead Default Binding Complex Kinase-Inhibitor Complex (No Signal) Kinase_B->Complex Displacement Inhibitor_B Inhibitor Inhibitor_B->Kinase_B Competes

Figure 1: Mechanism of Action. Activity assays measure the accumulation of product (Signal = Activity). Binding assays measure the displacement of the kinase from a bead (Signal Loss = Binding).

Experimental Protocol: Radiometric Filter Binding Assay

Objective: To determine the % Inhibition or


 of a compound against a specific kinase using the "Gold Standard" 

P method.
Reagents & Equipment[4][9][10]
  • Kinase: Recombinant human kinase (e.g., from SignalChem or Carna).

  • Substrate: Specific peptide/protein substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Radioisotope: [

    
    -
    
    
    
    P]ATP (Specific activity ~3000 Ci/mmol).
  • Filter Plates: P81 Phosphocellulose plates (Whatman).

  • Detection: Microplate Scintillation Counter (e.g., PerkinElmer TopCount).

Step-by-Step Workflow
  • Compound Preparation (Acoustic Dispensing):

    • Dispense compounds (dissolved in 100% DMSO) into empty wells of the reaction plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter volumes.

    • Control: Include DMSO-only wells (Max Signal) and Staurosporine/Reference Inhibitor wells (Min Signal).

  • Master Mix Addition:

    • Prepare a 2X Kinase/Substrate Mix in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

    • Add 10 µL of this mix to the compound wells. Incubate for 10 min at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Reaction Initiation:

    • Prepare 2X ATP Mix containing cold ATP and [

      
      -
      
      
      
      P]ATP.
    • Critical: Adjust the cold ATP concentration to equal the

      
       of the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
      
    • Add 10 µL of ATP Mix to start the reaction (Final Vol = 20 µL).

  • Incubation:

    • Incubate at RT for 20–60 minutes (linear range of the enzyme).

  • Quenching & Spotting:

    • Add 20 µL of 0.75% Phosphoric Acid to stop the reaction.

    • Transfer the entire reaction volume onto P81 filter plates. The positively charged P81 paper binds the phosphorylated anionic peptide.

  • Washing:

    • Wash the filter plates 3x with 0.75% Phosphoric Acid. This removes unreacted [

      
      -
      
      
      
      P]ATP (which does not bind to P81), leaving only the radiolabeled substrate.
  • Data Acquisition:

    • Add scintillation cocktail (MicroScint-20).

    • Read on a scintillation counter.

    • Calculation:

      
      
      

Strategic Profiling Workflow

How should a drug discovery team deploy these assays? A hybrid approach is often best.

ProfilingWorkflow Start Hit Identification PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen Decision1 > 50% Inhibition? PrimaryScreen->Decision1 Decision1->Start No (Discard) BindingPanel Broad Panel Scan (KINOMEscan - 468 Kinases) Decision1->BindingPanel Yes Validation Functional Validation (Radiometric IC50) BindingPanel->Validation Select Active Hits Cellular Cell-Based Assay (NanoBRET / Western) Validation->Cellular Confirm Mechanism

Figure 2: Recommended Profiling Cascade. Use binding assays for the broad "net" due to cost/throughput, then validate active hits with radiometric


 assays to confirm functional inhibition.

References

  • Davis, M. I., et al. (2011).[6][7][8] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[6][7][8] Link

  • Karaman, M. W., et al. (2008).[9] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.[9] Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[10][6][7][11][12][13] Nature Biotechnology, 29(11), 1039–1045.[6][8] Link

  • Reaction Biology Corp. (n.d.). Radiometric Kinase Assays: The Gold Standard. Reaction Biology Technology Overview. Link

  • Eurofins Discovery. (n.d.). KINOMEscan™ Kinase Screening Services.[14][15] Eurofins Discovery. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link

Sources

Technical Guide: Comparative Insecticidal Activity of SF5-Containing Meta-Diamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-Trifluoromethyl" Evolution

The meta-diamide class of insecticides, spearheaded by broflanilide , represents a critical advancement in managing pests resistant to fiproles and cyclodienes. The core innovation in this chemical space is the transition from traditional fluoroalkyl groups (e.g., heptafluoroisopropyl) to the pentafluorosulfanyl (-SF₅) group.[1][2]

Often termed the "super-trifluoromethyl" group, the SF₅ moiety offers unique steric bulk, high electronegativity, and enhanced lipophilicity.[1][2] This guide objectively compares the performance of novel SF₅-containing meta-diamides (specifically Compound 4d ) against established perfluoroalkyl standards (Broflanilide), focusing on potency, physicochemical properties, and target-site selectivity.[2]

Chemical Logic & Structure-Activity Relationship (SAR)

The SF₅ Advantage

The substitution of the heptafluoroisopropyl group [


] with the pentafluorosulfanyl group [

] is a strategic bioisosteric replacement.
FeaturePerfluoroalkyl [

]
Pentafluorosulfanyl [

]
Impact on Efficacy
Geometry Planar/BranchedOctahedralSF₅ provides a unique "ball-like" steric volume, improving fit in hydrophobic pockets.
Electronegativity HighVery High (Hammett

= 0.68)
Increases metabolic stability and alters pKa of neighboring amides.
Lipophilicity HighHighFacilitates cuticular penetration and transport to the CNS.
Stability Hydrolytically stableExceptional chemical/thermal stabilityPersists in field conditions; resistant to metabolic degradation.
Mechanism of Action (MoA)

Unlike fiproles (e.g., fipronil) which target the pore of the GABA-gated chloride channel, meta-diamides act as Negative Allosteric Modulators (NAMs) at a distinct site on the RDL (Resistant to Dieldrin) GABA receptor subunit. This distinct binding site explains the lack of cross-resistance.

G Synapse Synaptic Cleft GABA GABA Neurotransmitter Synapse->GABA Release Receptor RDL GABA Receptor (Chloride Channel) GABA->Receptor Activation Chloride Cl- Influx Receptor->Chloride Opens Channel Result Hyperexcitation & Insect Death Receptor->Result Channel Closed (Signal Blocked) Inhibition Meta-Diamide Binding (Allosteric Site) Inhibition->Receptor Blocks conformational change (Non-competitive)

Figure 1: Mechanism of Action. Meta-diamides bind allosterically to the RDL GABA receptor, preventing chloride influx despite GABA presence, leading to lethal hyperexcitation.

Comparative Performance Data

The following data contrasts Broflanilide (Standard) with Compound 4d (SF₅-Analog: 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide).

Insecticidal Activity (Leaf-Dip Method)

Target: Plutella xylostella (Diamondback Moth, 3rd Instar Larvae) Concentration: 10 ppm[1][2][3]

CompoundR¹ SubstituentR² SubstituentTarget GroupMortality (96h)Feeding Damage (Eating Area)
Broflanilide MethylBr

100%0 ~ 5%
Compound 4c HBr

90%5 ~ 10%
Compound 4d MethylMethyl

87% 0 ~ 5%
Control ---0%>90%

Interpretation: Compound 4d exhibits near-equivalent potency to Broflanilide in preventing feeding damage (0-5%), a critical metric for crop protection, despite slightly lower absolute mortality at the measured time point.

Physicochemical Properties[2]
PropertyBroflanilideCompound 4d (SF₅)Implication
LogP (Lipophilicity)4.224.68 The SF₅ analog is more lipophilic, potentially enhancing cuticular penetration.
Solubility (Kinetic)>500 µM313 µMBoth compounds show sufficient solubility for formulation, though Broflanilide is slightly more soluble.
Selectivity (IC₅₀)>30 µM (Mammalian GABA)>30 µM (Mammalian GABA)Both compounds show excellent safety profiles with no significant inhibition of mammalian receptors.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and bioassay validation of SF₅-meta-diamides.

Synthesis Workflow (Compound 4d)

The synthesis utilizes a convergent approach, coupling a functionalized aniline with a benzoyl chloride derivative.

Synthesis Start1 Starting Material: 2-fluoro-3-nitrobenzoic acid Step1 1. Reduction to Aniline 2. Benzoylation Start1->Step1 Intermediate1 Intermediate 3: 3-benzamido-2-fluorobenzoic acid Step1->Intermediate1 Coupling Coupling Reaction: SOCl2 reflux -> Amide formation Intermediate1->Coupling Start2 Starting Material: 4-SF5-aniline Step2 Bromination & Methylation (Pd-catalyzed coupling) Start2->Step2 Intermediate2 Intermediate 1d: 2,6-dimethyl-4-SF5-aniline Step2->Intermediate2 Intermediate2->Coupling Final Final Product 4d: SF5-Meta-Diamide Coupling->Final

Figure 2: Convergent synthesis route for SF₅-containing meta-diamides.

Step-by-Step Synthesis Protocol:

  • Acid Chloride Activation:

    • Reflux a mixture of 3-benzamido-2-fluorobenzoic acid (50 mg, 0.193 mmol) and thionyl chloride (

      
      , 3.0 eq) for 2 hours.
      
    • Evaporate excess

      
       under reduced pressure to obtain the crude acid chloride.
      
  • Amidation (Coupling):

    • Dissolve the specific aniline (e.g., 2,6-dimethyl-4-(pentafluorothio)aniline) (0.9 eq) and

      
       (2.7 eq) in a mixture of Acetone/Water (10:1 ratio).
      
    • Add the prepared acid chloride dropwise to the aniline solution.

    • Reflux the mixture for 2 hours.

  • Purification:

    • Remove solvent under vacuum.

    • Extract with ethyl acetate and wash with brine.

    • Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Bioassay: Leaf-Dip Method against P. xylostella

Objective: Determine mortality and anti-feeding activity.[1][2]

  • Preparation:

    • Cut fresh cabbage leaves into 5 cm disks.

    • Prepare test solutions by dissolving compounds in acetone (with 0.05% Tween 80) and diluting with water to 10 ppm.

  • Exposure:

    • Dip leaf disks into the solution for 10 seconds.

    • Air dry for 1 hour at room temperature.

    • Place treated leaves in petri dishes lined with moistened filter paper.

  • Infestation:

    • Introduce ten 3rd-instar Plutella xylostella larvae to each dish.

    • Maintain at 25°C, 60% RH, 16:8 L:D photoperiod.

  • Assessment:

    • Mortality: Count live/dead larvae at 96 hours. (Dead = no movement when probed).

    • Feeding Damage: Visually estimate leaf area consumed (0-100%).

References

  • Kim, J. G., Kang, O., Kim, S. M., et al. (2020).[4][5] Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[1]

  • Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[1][2][6][7][8][9][10] Bioorganic & Medicinal Chemistry, 24(3), 372-377.

  • Savoie, P. R., & Welch, J. T. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews, 115(2), 1130-1190.

Sources

A Comparative Guide to the Thermal Analysis of Fluorinated 2-Rf-Indoles by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have made fluorinated heterocycles, particularly indoles, a focal point of pharmaceutical research.[1][2] This guide provides an in-depth comparative analysis of fluorinated 2-Rf-indoles using Differential Scanning Calorimetry (DSC), a powerful thermal analysis technique for characterizing the solid-state properties of these compounds.

The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold, present in a vast array of natural products and synthetic drugs. Fluorination at the 2-position of the indole ring with various fluoroalkyl (Rf) groups can profoundly influence the molecule's thermal stability, melting point, and crystal packing, all of which are critical parameters in drug development and formulation. Understanding these thermal properties is paramount for predicting a compound's behavior during manufacturing, storage, and ultimately, its bioavailability.

Principles of Differential Scanning Calorimetry (DSC) in the Analysis of Organic Compounds

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] For crystalline organic compounds like 2-Rf-indoles, DSC provides crucial data on:

  • Melting Point (Tm): The temperature at which a solid transitions to a liquid. It is a key indicator of purity and intermolecular forces.

  • Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid. It provides insight into the strength of the crystal lattice.

  • Polymorphism: The ability of a solid to exist in more than one crystal form, each with a distinct melting point and thermal profile.

  • Thermal Stability: The temperature at which a compound begins to decompose.

Comparative DSC Analysis: Fluorinated vs. Non-Fluorinated 2-Substituted Indoles

The introduction of a fluoroalkyl group at the 2-position of the indole ring has a marked effect on its thermal properties. A comparative analysis of DSC data for a series of 2-substituted indoles reveals a clear trend.

Compound2-Substituent (R)Melting Point (°C)Enthalpy of Fusion (kJ/mol)
Indole-H52-5415.4
2-Methylindole-CH357-59[4][5]17.2[6][7][8]
2-Ethylindole-C2H538-40Not available
2-Propylindole-C3H729-31Not available
2-Fluoroindole-FNot availableNot available
2-Trifluoromethyl-indole-CF3106-110Not available
2-Pentafluoroethyl-indole-C2F5Not availableNot available
2-Heptafluoropropyl-indole-C3F7Not availableNot available

Key Observations:

  • Impact of Alkyl Substitution: A modest increase in the melting point is observed when moving from indole to 2-methylindole, suggesting that the small methyl group contributes to slightly stronger intermolecular interactions in the crystal lattice. However, as the alkyl chain length increases to ethyl and propyl, the melting point decreases. This is likely due to the increased conformational flexibility of the longer alkyl chains, which can disrupt efficient crystal packing.

  • Dramatic Effect of Fluorination: The most striking observation is the significant increase in the melting point of 2-trifluoromethyl-indole (106-110 °C) compared to its non-fluorinated counterpart, 2-methylindole (57-59 °C). This substantial difference highlights the profound impact of the trifluoromethyl group on the solid-state properties of the indole scaffold. The high electronegativity and the unique electronic properties of the CF3 group can lead to stronger dipole-dipole interactions and potentially different crystal packing motifs, resulting in a more stable crystal lattice that requires more energy to disrupt.

  • Thermal Stability: A study on the thermal stability of various 2-substituted indoles using DSC revealed that fluorination significantly enhances thermal stability.[9] While indole and 2-methylindole show negligible exothermic decomposition at lower temperatures, 2-fluoroindole begins to degrade above 120 °C, and 2-trifluoromethyl-indole is stable up to 325 °C.[9] This increased stability is a critical advantage in drug development, as it can lead to longer shelf life and more robust formulations.

Experimental Protocol for DSC Analysis of 2-Rf-Indoles

The following is a generalized protocol for the DSC analysis of 2-Rf-indoles. The specific parameters may need to be optimized for each compound.

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

Sample Preparation:

  • Accurately weigh 2-5 mg of the 2-Rf-indole sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation or evaporation during the analysis.

DSC Method:

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

  • Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the melting point (e.g., 200 °C or higher, depending on the expected decomposition temperature).

  • Maintain a constant flow of an inert gas, such as nitrogen, over the sample to prevent oxidation.

Data Analysis:

  • The melting point (Tm) is determined as the onset temperature of the melting endotherm.

  • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

  • Any other thermal events, such as polymorphic transitions or decomposition, should be noted and analyzed.

Visualizing the DSC Workflow

The following diagram illustrates the key steps in the DSC analysis of a 2-Rf-indole.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample into DSC seal->load program Set Temperature Program (e.g., 25-200°C at 10°C/min) load->program run Run Analysis under N2 Flow program->run thermogram Obtain DSC Thermogram run->thermogram analyze Determine Tm, ΔHf, and other transitions thermogram->analyze report Generate Report analyze->report

A simplified workflow for the DSC analysis of 2-Rf-indoles.

Conclusion and Future Directions

The DSC analysis of fluorinated 2-Rf-indoles provides invaluable data for understanding their solid-state properties. The introduction of fluoroalkyl groups, particularly the trifluoromethyl group, dramatically increases the melting point and thermal stability of the indole scaffold compared to their non-fluorinated analogs. This enhanced thermal robustness is a significant advantage in the development of new pharmaceutical agents.

Further research is needed to systematically investigate the thermal properties of a broader range of 2-Rf-indoles with varying fluoroalkyl chain lengths and substitution patterns. A comprehensive library of DSC data, including both melting points and enthalpies of fusion, will enable a more predictive understanding of the structure-property relationships governing the solid-state behavior of these important molecules, ultimately aiding in the design of more stable and effective drugs.

References

  • Chirico, D. R., et al. (2018). Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation. The Journal of Chemical Thermodynamics, 125, 10-21.
  • Ribeiro da Silva, M. A. V., et al. (2018). Thermodynamic properties of 2-methylindole: experimental and computational results for gas-phase entropy and enthalpy of formation. PubMed. [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Thermodynamic properties of 2–methylindole: Experimental and computational results for gas-phase entropy and enthalpy of formation. Retrieved February 14, 2026, from [Link]

  • G. Grynkiewicz, W. P. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Wikipedia. (n.d.). Enthalpy of fusion. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]

  • AZoM. (2018). Using Differential Scanning Calorimetry to Characterize Polymers. [Link]

  • Biltonen, R. L., & Langerman, N. (1979). Differential scanning calorimetry: an invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in enzymology, 61, 287–318.

Sources

Safety Operating Guide

2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole. The procedures outlined below are grounded in established safety protocols for handling halogenated and organosulfur compounds, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Compound: Hazard Profile

  • Halogenated Aromatic System (Bromophenyl): The presence of bromine classifies this compound as a halogenated organic substance.[1][2] Such compounds are often toxic, persistent in the environment, and can produce hazardous byproducts like hydrogen bromide upon incomplete combustion. Therefore, they should never be disposed of down the drain.[1]

  • Pentafluorosulfanyl (SF5) Group: The SF5 group is known for its high thermal and chemical stability due to strong sulfur-fluorine bonds.[3] While this stability is advantageous in many applications, it also means the compound is not easily biodegradable.[3] The SF5 group also contributes to the compound's classification as a halogenated and organosulfur material.

  • Indole Core: The indole nucleus is a common heterocyclic structure in biologically active molecules.

Given these features, the compound must be treated as a regulated, hazardous chemical waste, likely falling under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA).[4]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before handling the compound for disposal, it is imperative to use appropriate PPE to minimize exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact. Brominated compounds can cause skin irritation or burns.[5][6]
Eye Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes of the compound, especially if dissolved in a solvent.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Ventilation Fume HoodAll handling of the solid compound or its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of any dust or vapors.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the disposal of 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

G cluster_0 Preparation Phase cluster_1 Segregation & Collection cluster_2 Finalization & Disposal A Identify Waste: 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole (Solid or in Solution) B Wear Full PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B C Work in Fume Hood B->C D Is the waste mixed with non-halogenated solvents? C->D E Acquire 'HALOGENATED ORGANIC WASTE' container D->E No H Mixture MUST be treated as Halogenated Waste D->H Yes F Carefully transfer waste into container E->F G Do NOT mix with non-halogenated, aqueous, or reactive wastes F->G I Securely seal the waste container G->I H->E J Label Container: 'HAZARDOUS WASTE' 'HALOGENATED ORGANIC WASTE' List all chemical contents and approximate amounts I->J K Store in designated Satellite Accumulation Area J->K L Contact Institutional EHS for pickup by a licensed waste disposal facility K->L

Caption: Disposal workflow for 2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of the target compound.

Step 1: Waste Classification and Segregation

  • Identify as Halogenated Waste: Due to the presence of both bromine and fluorine, this compound and any solutions containing it must be classified as halogenated organic waste .[1][2]

  • Strict Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste.[7] This is because the disposal methods differ; halogenated waste requires special high-temperature incineration to prevent the formation of toxic dioxins and furans. Mixing waste streams increases disposal costs and complexity.

  • Incompatible Materials: Do not mix this waste with acids, bases, or strong oxidizing agents in the same container to avoid potentially violent reactions.[2]

Step 2: Containerization

  • Select the Correct Container: Obtain a designated waste container, often labeled "Halogenated Organic Waste" or with a specific color code (e.g., green carboys as mentioned in some institutional guidelines).[2] The container must be made of a material compatible with the waste (e.g., glass or high-density polyethylene) and have a secure, screw-top lid.[8]

  • Transferring the Waste:

    • Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the waste container using a spatula or powder funnel.

    • Solutions: If the compound is in a solvent, pour the solution carefully into the liquid waste container. Note that if a non-halogenated solvent is mixed with any amount of a halogenated compound, the entire mixture must be treated as halogenated waste.[7][8]

    • Contaminated Materials: Any disposable materials that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, sealed plastic bag labeled as solid hazardous waste.[9]

Step 3: Labeling

  • Proper Labeling is Mandatory: As soon as the first drop of waste is added, the container must be labeled.[8]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".[7]

    • A clear identification of the contents. List the full chemical name: "2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole". Do not use abbreviations.[8]

    • If it is a mixed waste stream, list all components with their approximate percentages or volumes.[2][7]

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

Step 4: Storage and Disposal

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste.[8] Store it in a designated and properly managed Satellite Accumulation Area within your laboratory.

  • Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department.[9] This waste must be handled by a licensed hazardous waste disposal facility in accordance with EPA and local regulations.[10] Never attempt to dispose of this chemical through standard trash or by pouring it down the drain.[1][8]

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • WASTE MANAGEMENT. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. [Link]

  • Novel pentafluorosulfanyl-containing triclocarban analogs selectively kill Gram-positive bacteria - PubMed. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • Pentafluorosulfanyl (SF5) technology - Melius Organics. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Hazardous Waste - Illinois Environmental Protection Agency. [Link]

  • The Pentafluorosulfanyl Group (SF5) - Rowan. [Link]

  • Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules - ResearchGate. [Link]

  • Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. [Link]

  • Safety Data Sheet: Bromine - Carl ROTH. [Link]

  • Bromine. [Link]

  • Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. [Link]

  • SAFETY DATA SHEET - Archean Chemical Industries. [Link]

  • 2-(3-bromophenyl)-5-pentafluorosulfanyl-1H-indole | CAS 1394319-65-3. [Link]

  • Removal of organosulfur compounds from oil fractions - GlobeCore. [Link]

  • Safety data sheet - BASF. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. [Link]

  • REMOVAL OF REFRACTORY ORGANIC SULFUR COMPOUNDS IN FOSSIL FUELS USING MOF SORBENTS - Global NEST Journal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.